molecular formula C7H11NO2S B3052649 Ethyl 2-(4,5-dihydro-1,3-thiazol-2-yl)acetate CAS No. 43183-24-0

Ethyl 2-(4,5-dihydro-1,3-thiazol-2-yl)acetate

Cat. No.: B3052649
CAS No.: 43183-24-0
M. Wt: 173.24 g/mol
InChI Key: PWAHWXUIHOTSMM-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-Thiazoleacetic acid, 4,5-dihydro-, ethyl ester are not fully understood due to the limited information available. Thiazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the thiazole derivative.

Cellular Effects

The cellular effects of 2-Thiazoleacetic acid, 4,5-dihydro-, ethyl ester are currently unknown. Thiazole derivatives have been found to have diverse biological activities, influencing cell function, cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2-Thiazoleacetic acid, 4,5-dihydro-, ethyl ester is not well understood. Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

The metabolic pathways that 2-Thiazoleacetic acid, 4,5-dihydro-, ethyl ester is involved in are currently unknown. Thiazole derivatives can interact with various enzymes or cofactors and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of 2-Thiazoleacetic acid, 4,5-dihydro-, ethyl ester within cells and tissues are not well understood. Thiazole derivatives can interact with various transporters or binding proteins and can have effects on their localization or accumulation .

Subcellular Localization

The subcellular localization of 2-Thiazoleacetic acid, 4,5-dihydro-, ethyl ester and any effects on its activity or function are currently unknown. Thiazole derivatives can be directed to specific compartments or organelles through various targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(4,5-dihydro-1,3-thiazol-2-yl)acetate can be synthesized through various methods. One common synthetic route involves the condensation of thioformamide with bromoacetopropanol or with dichloroacetodipropyl ether . Another method includes the reduction of ethyl 4-methylthiazole-5-acetate using lithium aluminum hydride (LiAlH4) .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary depending on the desired application and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4,5-dihydro-1,3-thiazol-2-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiazole derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(4,5-dihydro-1,3-thiazol-2-yl)acetate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-(4,5-dihydro-1,3-thiazol-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2S/c1-2-10-7(9)5-6-8-3-4-11-6/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWAHWXUIHOTSMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NCCS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00495457
Record name Ethyl (4,5-dihydro-1,3-thiazol-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00495457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43183-24-0
Record name Ethyl (4,5-dihydro-1,3-thiazol-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00495457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(4,5-dihydro-1,3-thiazol-2-yl)acetate
Reactant of Route 2
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Ethyl 2-(4,5-dihydro-1,3-thiazol-2-yl)acetate
Reactant of Route 3
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Ethyl 2-(4,5-dihydro-1,3-thiazol-2-yl)acetate
Reactant of Route 4
Ethyl 2-(4,5-dihydro-1,3-thiazol-2-yl)acetate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-(4,5-dihydro-1,3-thiazol-2-yl)acetate
Reactant of Route 6
Ethyl 2-(4,5-dihydro-1,3-thiazol-2-yl)acetate

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